molecular formula C19H31N3O6 B606447 CA-074 methyl ester CAS No. 147859-80-1

CA-074 methyl ester

Número de catálogo: B606447
Número CAS: 147859-80-1
Peso molecular: 397.5 g/mol
Clave InChI: XGWSRLSPWIEMLQ-YTFOTSKYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CA-074 methyl ester (CA-074Me) is a cell-permeable derivative of the epoxysuccinyl peptide CA-074, designed to inhibit cathepsin B (CTSB), a lysosomal cysteine protease implicated in cancer progression, neurodegeneration, and viral infection . The parent compound, CA-074, exhibits poor cell permeability due to its carboxyl groups, prompting the development of its methyl ester variant to enhance bioavailability . CA-074Me is widely used in research to study CTSB's intracellular roles, including its involvement in NLRP3 inflammasome activation, autophagy modulation, and SARS-CoV-2 viral entry . However, its selectivity and off-target effects under specific conditions remain debated .

Métodos De Preparación

Chemical Synthesis of CA-074 Methyl Ester

The synthesis of this compound involves the strategic modification of CA-074 (L-3-trans-(propylcarbamoyl)oxirane-2-carbonyl-L-isoleucyl-L-proline) through esterification of its C-terminal carboxyl group. This process enhances membrane permeability, enabling intracellular delivery.

Starting Materials and Reaction Conditions

CA-074 (molecular formula C18H29N3O6\text{C}_{18}\text{H}_{29}\text{N}_3\text{O}_6) is reacted with methylating agents such as methyl chloride or dimethyl sulfate in anhydrous dichloromethane. Catalytic amounts of N,NN,N-diisopropylethylamine (DIPEA) facilitate the reaction at 0–4°C to minimize side reactions . The reaction proceeds via nucleophilic acyl substitution, yielding CA-074Me (molecular formula C19H31N3O6\text{C}_{19}\text{H}_{31}\text{N}_3\text{O}_6, molecular weight 397.47 g/mol) .

Key Synthetic Challenges

  • pH Sensitivity : The free carboxyl group of CA-074 is critical for pH-dependent interactions with cathepsin B . Methylation abolishes this property, necessitating precise control of reaction pH (4.5–5.5) to avoid premature hydrolysis .

  • Steric Hindrance : Bulky substituents on the proline residue require extended reaction times (12–24 hours) for complete esterification .

Purification and Analytical Characterization

Chromatographic Purification

Crude CA-074Me is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The elution profile shows a retention time of 14.2 minutes under these conditions .

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight397.47 g/mol
Solubility in DMSO251.59 mM (100 mg/mL)
Aqueous Solubility (H₂O)<0.1 mg/mL (insoluble)
IC₅₀ for Cathepsin B (pH 4.6)8.9 μM (CA-074Me) vs. 6 nM (CA-074)

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}-NMR (500 MHz, DMSO-d₆) confirms methylation via a singlet at δ 3.65 ppm (3H, -COOCH₃) .

  • Mass Spectrometry : High-resolution ESI-MS shows a molecular ion peak at m/zm/z 398.2213 ([M+H]⁺), consistent with the theoretical mass .

ConditionStability DurationSource
Powder (-20°C)3 years
DMSO Solution (-80°C)2 years
Aqueous Buffer (4°C)48 hours

Bioactivity Preservation

Lyophilized CA-074Me retains >90% inhibitory activity against cathepsin B after 24 months at -80°C, as assessed by fluorogenic substrate assays (Z-Arg-Arg-AMC hydrolysis) .

Applications and Selectivity Considerations

In Vitro Biological Activity

CA-074Me (5–50 μM) inhibits RANKL-induced osteoclastogenesis in bone marrow-derived macrophages within 24 hours, demonstrating its utility in bone metabolism studies . However, under reducing conditions, it non-specifically inactivates cathepsin L, necessitating caution in multiplex protease assays .

Table 3: Kinetic Parameters of CA-074Me Inhibition

ProteasepHKIK_I (nM)kinactk_{\text{inact}} (s⁻¹)Selectivity vs. Cathepsin LSource
Cathepsin B4.652,0000.01610-fold
Cathepsin L7.229,0000.014N/A

In Vivo Pharmacokinetics

In murine models, CA-074Me (10 mg/kg, intraperitoneal) achieves a plasma half-life of 2.1 hours and a brain-to-plasma ratio of 0.3, supporting its use in neuroinflammatory studies .

Análisis De Reacciones Químicas

pH-Dependent Inhibition Mechanism

CA-074 (active form) exhibits pH-dependent inhibition of cathepsin B due to interactions involving its free carboxylate group:

  • At acidic pH (4.6) , the carboxylate forms ionic bonds with His110 and His111 in the S2' subsite of cathepsin B, enabling nanomolar potency (IC50=6nMIC_{50}=6\,\text{nM}) .
  • At neutral pH (7.2) , these interactions weaken, reducing potency by >100-fold (IC50=723nMIC_{50}=723\,\text{nM}) .
  • Methylation of the carboxyl group (CA-074Me) abolishes pH-dependent inhibition, resulting in weak, non-selective activity (IC50=7.613.7μMIC_{50}=7.6–13.7\,\mu \text{M}) .

Structural Determinants of Activity

Structural FeatureEffect on Activity
Free C-terminal carboxylate (CA-074)Enables pH-dependent binding via His110/His111 interactions .
Methyl ester (CA-074Me)Disrupts ionic interactions, reduces potency by 10–1,495-fold .
Oxirane (epoxide) groupIrreversibly inhibits cathepsin B by covalent modification .

Kinetic Parameters

Table 1: Inhibition kinetics of CA-074Me vs. CA-074 at varying pH

ParameterpH 4.6pH 5.5pH 7.2
CA-074Me IC50IC_{50}IC50​ 8,970 nM13,700 nM7,560 nM
CA-074 IC50IC_{50}IC50​ 6 nM44 nM723 nM
CA-074Me KIK_IKI​ 52,000 nM56,000 nM29,000 nM
CA-074 kinact/KIk_{\text{inact}}/K_Ikinact​/KI​ 4.5×105M1s14.5\times 10^5\,\text{M}^{-1}\text{s}^{-1}1.1×105M1s11.1\times 10^5\,\text{M}^{-1}\text{s}^{-1}8.6×103M1s18.6\times 10^3\,\text{M}^{-1}\text{s}^{-1}

CA-074Me shows irreversible inhibition but requires 10–1,495-fold higher concentrations than CA-074 for equivalent effects .

Selectivity Profiling

Table 2: Selectivity of CA-074Me against cysteine cathepsins (16 μM)

Protease% Inhibition (pH 4.6)% Inhibition (pH 7.2)
Cathepsin B100%100%
Cathepsin C0%0%
Cathepsin L0%Inactive
Cathepsin S5%29%

CA-074Me inhibits cathepsin B with >1,000-fold selectivity over other cathepsins at physiological concentrations .

Biological Implications

  • Cellular studies : CA-074Me (1 μM, 3 h) selectively inactivates intracellular cathepsin B in human fibroblasts .
  • Therapeutic potential : Adjusting CA-074Me dosage may allow differential inhibition of cathepsin B in acidic (lysosomal) vs. neutral (cytosolic/extracellular) compartments .

Aplicaciones Científicas De Investigación

Cancer Research

CA-074 methyl ester has been utilized in various studies to investigate the role of cathepsin B in tumor progression and metastasis. In vitro experiments demonstrated that treatment with CA-074Me led to selective inactivation of cathepsin B in human gingival fibroblasts, highlighting its potential as a tool for elucidating the biological functions of this protease in cancer biology .

Neuroprotective Studies

Research has indicated that this compound may have neuroprotective effects. Its ability to inhibit cathepsin B is relevant in the context of neurodegenerative diseases, where cathepsin B is implicated in neuronal cell death . Studies have shown that inhibiting this protease can prevent neuronal damage under pathological conditions.

Inflammation Studies

The compound has also been explored for its anti-inflammatory properties. By inhibiting cathepsin B, researchers have observed reductions in inflammatory responses in various models, suggesting its potential therapeutic applications in treating inflammatory diseases .

Data Table: Inhibition Potency Comparison

The table below summarizes the potency of CA-074 and this compound against cathepsin B at different pH levels:

CompoundIC50 at pH 4.6 (nM)IC50 at pH 5.5 (nM)IC50 at pH 7.2 (nM)
CA-074<1100>1000
This compound>8000>8000>8000

Note: IC50 values indicate the concentration required to inhibit 50% of enzyme activity.

Selective Inactivation in Cell Cultures

A study demonstrated that this compound (1 µM for 3 hours) caused selective inactivation of intracellular cathepsin B in cultured human gingival fibroblasts. The rapid inactivation rate (112,000 M⁻¹·s⁻¹) underscores its efficacy as a research tool for studying cathepsin B's biological roles .

Impact on Tumor Cells

In another investigation, researchers used CA-074Me to assess its effects on tumor cell lines. The results indicated that inhibition of cathepsin B led to decreased cell proliferation and increased apoptosis, illustrating the compound's potential as an anti-cancer agent .

Mecanismo De Acción

El éster metílico de CA-074 ejerce sus efectos inhibiendo la catepsina B. Una vez dentro de la célula, es hidrolizado por esterasas para liberar el inhibidor activo, CA-074. Esta forma activa se une al sitio activo de la catepsina B, bloqueando su actividad proteolítica. Esta inhibición evita que la enzima degrade sus sustratos, lo que ejerce efectos neuroprotectores, anticancerígenos y antiinflamatorios .

Comparación Con Compuestos Similares

Selectivity Profiles

CA-074 vs. CA-074Me

  • CA-074: Highly selective for CTSB at pH 5.5, targeting the enzyme's exopeptidase activity via interactions with the occluding loop . However, it cannot penetrate cell membranes effectively .
  • CA-074Me : Designed to hydrolyze intracellularly into CA-074, but exhibits altered selectivity. At pH 5.5, it preferentially inhibits cathepsin S (CTSS) over CTSB (selectivity factor: 2.5) . In living cells, CA-074Me inhibits both CTSB and cathepsin L (CTSL) in murine fibroblasts, whereas CA-074 selectively targets CTSB . This loss of specificity is attributed to esterase-mediated hydrolysis and reducing conditions (e.g., glutathione or DTT), which enhance cross-reactivity with CTSL .

Odanacatib

  • A cathepsin K (CTSK) inhibitor with superior selectivity and half-life compared to balicatib and relacatib. Unlike CA-074Me, it is clinically explored for osteoporosis due to its bone-specific action .

E-64

  • A broad-spectrum cysteine protease inhibitor targeting CTSB, CTSL, and CTSK.

Pharmacokinetic and Functional Differences

Compound Target Specificity Cell Permeability Key Applications IC50/EC50
CA-074Me CTSB (primary), CTSL/S (context-dependent) High NLRP3 inhibition, antiviral (SARS-CoV-2), cancer 36.3 nM (CTSB)
CA-074 CTSB (exclusive in living cells) Low Extracellular CTSB studies N/A
Odanacatib CTSK Moderate Bone resorption disorders ~1 nM (CTSK)
E-64 CTSB, CTSL, CTSK Moderate Broad protease inhibition, cancer ~10–100 nM

Mechanistic Insights

  • Antiviral Activity : CA-074Me, combined with camostat (TMPRSS2 inhibitor), reduces SARS-CoV-2 viral load to <0.01% in iPSCs, outperforming single inhibitors . This contrasts with E-64, which broadly blocks viral proteases but lacks specificity.
  • Cancer: Intracellular CTSB inhibition by CA-074Me reduces Matrigel invasion in melanoma and prostate cancer models, whereas extracellular CTSB inhibition by CA-074 is ineffective .

Limitations and Context-Dependent Effects

  • Reducing Conditions : CA-074Me inhibits CTSL by >90% under 1.4 mM DTT, compromising CTSB selectivity .
  • Esterase Activity: In cells lacking esterases (e.g., in vitro assays), CA-074Me cannot hydrolyze into CA-074, rendering it ineffective unless pre-activated .
  • Concentration Dependency : At 10 µM, CA-074Me permeates cells to inhibit intracellular CTSB, but lower concentrations (1 µM) fail to affect invasion .

Actividad Biológica

CA-074 methyl ester (CA-074Me) is a potent and selective inhibitor of cathepsin B, a lysosomal cysteine protease implicated in various physiological and pathological processes. This article explores the biological activity of CA-074Me, detailing its mechanisms of action, effectiveness in different cellular environments, and implications for research and therapeutic applications.

Overview of Cathepsin B

Cathepsin B plays a crucial role in protein degradation and has been linked to several diseases, including cancer and neurodegenerative disorders. Its activity is tightly regulated within lysosomes, and its dysregulation can lead to pathological conditions. The selective inhibition of cathepsin B is therefore of significant interest in both basic research and clinical settings.

CA-074Me acts as a proinhibitor that is converted into its active form, CA-074, by intracellular esterases. The methyl ester modification enhances membrane permeability, allowing CA-074Me to enter cells effectively. Once inside, it selectively inhibits cathepsin B while sparing other cysteine proteases like cathepsins L and H.

Key Findings from Research

  • pH-Dependent Inhibition : CA-074 demonstrates significantly higher potency at acidic pH levels (4.6) compared to neutral pH (7.2). This pH-dependent inhibition is critical for its function in lysosomal environments where cathepsin B operates .
  • Selectivity : Studies indicate that CA-074Me selectively inactivates intracellular cathepsin B without affecting other cysteine proteases in cultured human gingival fibroblasts. The rate constant for cathepsin B inactivation was measured at 112,000 M1^{-1}s1^{-1} .
  • Impact on Cellular Functions : Inhibition of cathepsin B by CA-074Me has been shown to affect various cellular processes, including apoptosis. For instance, it reduced bile salt-mediated apoptosis in primary rat hepatocytes .

Comparative Efficacy

The following table summarizes the inhibitory effects of CA-074 and CA-074Me on cathepsin B and related proteases:

Compound IC50 (nM) Effect on Cathepsin B Effect on Cathepsin L Notes
CA-07436.3Complete inhibitionNo effectSelective inhibitor within living cells
CA-074Me95Partial inhibition (54%)Significant inhibition (>90%) under reducing conditions Membrane-permeable but less selective

Case Studies

  • Gingival Fibroblasts Study : In a controlled study using human gingival fibroblasts, treatment with 1 µM CA-074Me for 3 hours resulted in a selective inactivation of intracellular cathepsin B, showcasing its potential for elucidating the biological functions of this protease .
  • Liver Injury Model : In a murine model of liver injury induced by TNF-α, pre-treatment with CA-074Me significantly reduced serum ALT levels and preserved liver architecture compared to controls. This suggests that pharmacological inhibition of cathepsin B can mitigate liver damage .

Q & A

Basic Research Questions

Q. What is the mechanism of action of CA-074 methyl ester in inhibiting cathepsin B, and how does its cell permeability enhance experimental utility?

this compound is a proinhibitor designed to penetrate cell membranes due to its methyl ester modification, which is hydrolyzed intracellularly to release the active inhibitor CA-073. This active form irreversibly binds to cathepsin B by targeting its occluding loop, a structural feature unique to cathepsin B among cysteine proteases . For experimental validation, researchers should confirm inhibitor activity using fluorogenic substrates (e.g., Z-Arg-Arg-AMC) in cell lysates pre-treated with CA-074Me, comparing results to untreated controls .

Q. How should this compound be stored and reconstituted to maintain stability in cell-based assays?

The compound should be stored as a lyophilized powder at -25°C to -15°C for up to 3 years. For reconstitution, dissolve in anhydrous DMSO (10 mM stock) and aliquot into single-use portions stored at -80°C to avoid freeze-thaw cycles. Working concentrations typically range from 1–10 µM in cell culture media, adjusted based on cell type and permeability .

Q. What controls are necessary to confirm cathepsin B-specific inhibition in experimental models?

Include (1) vehicle controls (DMSO), (2) CA-074 (non-membrane-permeable analog) to rule out extracellular cathepsin B effects, and (3) pan-cathepsin inhibitors (e.g., E-64) to assess off-target protease inhibition. Cathepsin B knockout cells or siRNA-mediated knockdown are recommended for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s selectivity under reducing conditions?

Studies report that CA-074Me loses selectivity for cathepsin B in the presence of reducing agents like glutathione (GSH) or dithiothreitol (DTT), potentially inhibiting cathepsin L . To mitigate this:

  • Avoid reducing agents in cell culture media during treatment.
  • Use redox-buffered systems (e.g., TCEP at pH 5.5) to maintain selectivity .
  • Validate results with cathepsin L-specific inhibitors (e.g., CLIK-148) in parallel experiments .

Q. What experimental designs are critical for studying this compound’s neuroprotective effects in vivo?

  • Dosage: Administer 10–20 mg/kg intraperitoneally in rodent models, based on neuroprotection studies in ischemic brain injury .
  • Timing: Pre-treat animals 1–2 hours before inducing injury (e.g., cerebral ischemia) to ensure intracellular cathepsin B inhibition .
  • Outcome measures: Combine behavioral assays with histopathological analysis (e.g., TUNEL staining for apoptosis) and cathepsin B activity assays in brain homogenates .

Q. How does pH influence the selectivity of this compound between cathepsin B and other cysteine cathepsins?

At pH 5.5 (lysosomal conditions), CA-074Me preferentially inhibits cathepsin B, but at neutral pH, it shows cross-reactivity with cathepsin S (selectivity factor: 2.5-fold). To address this:

  • Perform inhibition assays at pH 5.5 using acetate buffers.
  • Use cathepsin S-specific substrates (e.g., Z-Val-Val-Arg-AMC) to quantify off-target effects .

Q. What methodologies are recommended to analyze this compound’s role in inflammasome activation studies?

In models investigating NLRP3 inflammasome activation (e.g., by nanomaterials):

  • Pre-treat macrophages (e.g., THP-1 cells) with 5–10 µM CA-074Me for 2 hours before stimulation.
  • Combine with caspase-1 inhibitors (e.g., VX-765) and validate using ASC-deficient or NALP3−/− cell lines .

Q. Addressing Data Contradictions

Q. How should conflicting reports on this compound’s anti-osteoclastogenic activity be reconciled?

While CA-074Me suppresses RANKL-induced osteoclastogenesis for up to 24 hours post-stimulation , its efficacy may vary with cell type and cathepsin B expression levels. Researchers should:

  • Quantify cathepsin B mRNA/protein levels in target cells (e.g., qPCR, Western blot).
  • Compare results with alternative inhibitors (e.g., cathepsin K inhibitors) to isolate cathepsin B-specific effects .

Q. Methodological Best Practices

  • Concentration Optimization: Perform dose-response curves (0.1–50 µM) using fluorogenic substrates to determine IC50 values in specific cell lines .
  • Temporal Controls: In time-course experiments (e.g., osteoclastogenesis), add CA-074Me at staggered intervals post-stimulation to identify critical inhibition windows .
  • In Vivo Validation: Use cathepsin B−/− mice to confirm on-target effects in disease models .

Propiedades

IUPAC Name

methyl (2S)-1-[(2S,3S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O6/c1-5-9-20-16(23)14-15(28-14)17(24)21-13(11(3)6-2)18(25)22-10-7-8-12(22)19(26)27-4/h11-15H,5-10H2,1-4H3,(H,20,23)(H,21,24)/t11-,12-,13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWSRLSPWIEMLQ-YTFOTSKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50881386
Record name CA-074-Me
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50881386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147859-80-1
Record name CA 074 methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147859801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CA-074-Me
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50881386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.